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molecular formula C9H6Cl2N2 B8577863 2,4-Dichloro-3-methyl-1,8-naphthyridine

2,4-Dichloro-3-methyl-1,8-naphthyridine

Cat. No. B8577863
M. Wt: 213.06 g/mol
InChI Key: YEBNWOPGANTVGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08765940B2

Procedure details

To a stirred solution of 2,4-dichloro-3-methyl-1,8-naphthyridine (210 mg, 0.986 mmol) in toluene (5 mL) was added dichloro 1,1′-bis(diphenylphosphino)-ferrocene palladium (II) (161 mg, 0.197 mmol), cyclopropylzinc bromide solution 0.5 m in THF (3.94 mL, 1.971 mmol). The reaction was heated at 100° C. for 2 h. After this time the reaction was cooled to rt and partitioned between EtOAc (60 mL) and water (20 mL). The separated organic layer was dried over MgSO4, filtered and evaporated in vacuo. Column chromatography (DCM/DCM:—MeOH:NH4OH (9:1:0.4), 1:0 to 7:3 as eluent) gave 4-chloro-2-cyclopropyl-3-methyl-1,8-naphthyridine. Mass Spectrum (ESI) m/e=219.2.
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3.94 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
161 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]([CH3:12])=[C:10]([Cl:13])[C:9]2[C:4](=[N:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[Br-].[CH:15]1([Zn+])[CH2:17][CH2:16]1.C1C[O:22][CH2:21]C1>C1(C)C=CC=CC=1.[Pd+2].ClC1C=C[C-](P(C2C=CC=CC=2)C2C=CC=CC=2)C=1Cl.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2]>[CH3:21][OH:22].[NH4+:3].[OH-:22].[Cl:13][C:10]1[C:9]2[C:4](=[N:5][CH:6]=[CH:7][CH:8]=2)[N:3]=[C:2]([CH:15]2[CH2:17][CH2:16]2)[C:11]=1[CH3:12] |f:1.2,5.6.7.8,9.10.11|

Inputs

Step One
Name
Quantity
210 mg
Type
reactant
Smiles
ClC1=NC2=NC=CC=C2C(=C1C)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].C1(CC1)[Zn+]
Name
Quantity
3.94 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
161 mg
Type
catalyst
Smiles
[Pd+2].ClC1=C([C-](C=C1)P(C1=CC=CC=C1)C1=CC=CC=C1)Cl.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After this time the reaction was cooled to rt
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc (60 mL) and water (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The separated organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CO.[NH4+].[OH-]
Name
Type
product
Smiles
ClC1=C(C(=NC2=NC=CC=C12)C1CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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